REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[S:13]1[C:17]2[CH2:18][CH2:19][CH2:20][C:21](=[O:22])[C:16]=2[CH:15]=[CH:14]1.[CH3:23][O:24][C:25](C#N)=[O:26]>C1COCC1.O.CN(P(N(C)C)(N(C)C)=O)C>[O:22]=[C:21]1[C:16]2[CH:15]=[CH:14][S:13][C:17]=2[CH2:18][CH2:19][CH:20]1[C:25]([O:24][CH3:23])=[O:26]
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Name
|
|
Quantity
|
15.8 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1CCCC2=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C#N
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for one hour at that temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After re-cooling to −78° C.
|
Type
|
STIRRING
|
Details
|
The solution is stirred for 10 minutes at −78° C
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (250 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
CUSTOM
|
Details
|
This oil is chromatographed on a Biotage column
|
Type
|
WASH
|
Details
|
eluting with 0-30% ethyl acetate in heptane (500 mL each 10%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC2=C1C=CS2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |